Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Methoxybiphenyl” consists of two benzene rings linked at the [1,1’] position with a methoxy group attached . The molecular formula is C13H12O, with an average mass of 184.234 Da and a monoisotopic mass of 184.088821 Da .
Chemical Reactions Analysis
The chemical reactions of biphenyl compounds like “2-Methoxybiphenyl” are similar to those of benzene, as they both undergo electrophilic substitution reactions . Various metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett Turner, Negishi, Kumada, Stille, Suzuki Miyaura, Friedel Crafts, cyanation, amination, and various electrophilic substitution reactions are supported by their mechanistic pathways .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxybiphenyl” include a density of 1.0±0.1 g/cm3, boiling point of 274.0±0.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 49.2±3.0 kJ/mol, and flash point of 101.3±8.0 °C . It also has an index of refraction of 1.557, molar refractivity of 57.5±0.3 cm3, and a molar volume of 178.7±3.0 cm3 .
Scientific Research Applications
Antibacterial Properties
Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate and its related compounds demonstrate significant antibacterial activity. For instance, biphenyl compounds isolated from Rhynchosia suaveolens have shown this antibacterial effect (Khan & Shoeb, 1984).
Optical and Electronic Properties
Studies on the optical and electronic properties of related compounds have been conducted. For example, the hyperpolarizability and nonlinear optical properties of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate have been analyzed, indicating potential applications in advanced material science (Mary et al., 2014).
Liquid Crystal Research
Compounds structurally similar to Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate have been synthesized and investigated for their potential as liquid crystals. These studies focus on understanding the packing modes and intermolecular interactions in these materials (Hori et al., 2005).
Chemical Synthesis and Drug Development
Research has been conducted on the synthesis of various derivatives and related compounds, which can be instrumental in drug development and synthetic chemistry. For instance, the synthesis of benzoxocine derivatives using the Heck reaction is an example of such research (Ahn et al., 2012). Additionally, some derivatives have been studied for their potential as neuroprotective drugs, evidenced by their ability to cross the blood-brain barrier and accumulate in specific brain regions (Yu et al., 2003).
Fluorescent Sensor Development
Certain derivatives of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate have been synthesized and evaluated as optical sensors. For example, a derivative synthesized via Suzuki-Miyaura cross-coupling followed by regioselective nitration has been used as a fluorescent chloride sensor (Das, Mohar, & Bag, 2021).
Crystal Structure Analysis
Crystal structure analysis of related compounds provides insights into their chemical properties and potential applications. Such studies are crucial for understanding the molecular configurations and interactions in these compounds (Silva et al., 2012).
properties
IUPAC Name |
methyl 3-methoxy-4-phenylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-10-12(15(16)18-2)8-9-13(14)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRIVBZRVXCIJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716692 | |
Record name | Methyl 2-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate | |
CAS RN |
175152-72-4 | |
Record name | Methyl 2-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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